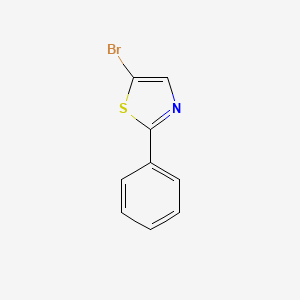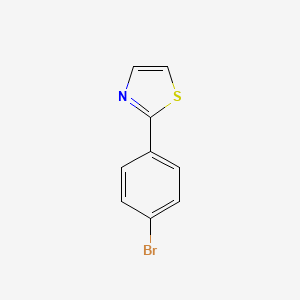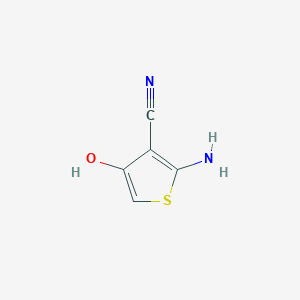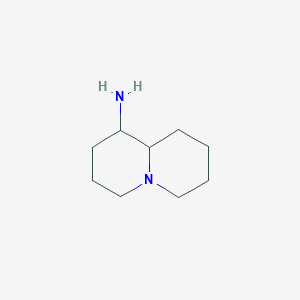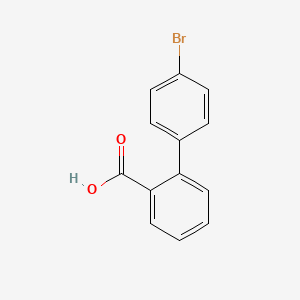
4'-Bromobiphenyl-2-carboxylic acid
Overview
Description
4-Bromobiphenyl-2-carboxylic acid, also known as 4-BBPA, is an aromatic compound containing two phenyl rings and a carboxylic acid group. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of applications in the fields of medicine, agriculture, and biochemistry due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 4'-Bromobiphenyl-4-carboxylic acid has been synthesized using 4-bromodiphenyl, characterized by NMR, IR, mass spectrometry, and elemental analysis. This method offers advantages like low cost and simplicity (Zhu Yan-lon, 2015).
Environmental Applications
- A study on the electrochemical reduction and oxidation of 4-bromophenol investigated its degradation mechanism, kinetics, and toxicity evolution, revealing efficient degradation pathways and overall detoxification (Dandan Xu et al., 2018).
Pharmaceutical Applications
- Biphenyl-based compounds like 4'-Bromobiphenyl-2-carboxylic acid derivatives have shown significant anti-tyrosinase activities, important for treatments of hypertension and inflammatory conditions (Huey Chong Kwong et al., 2017).
Analytical Chemistry Applications
- 4-Bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate was analyzed in rat brain tissue using a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging, demonstrating its utility in semiquantitative analysis of small polar drugs (R. Goodwin et al., 2010).
Materials Science Applications
- This compound derivatives have been used in the study of hetero-Cope rearrangement, leading to novel, highly water-soluble stable free radicals (L. Marx & A. Rassat, 2002).
Mechanism of Action
Target of Action
The primary targets of 4’-Bromobiphenyl-2-carboxylic acid are likely to be enzymes or receptors that interact with carboxylic acids . The specific targets would depend on the biological context and the specific biochemical pathways involved.
Mode of Action
4’-Bromobiphenyl-2-carboxylic acid, being a carboxylic acid, can undergo various reactions. One such reaction is with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 4’-Bromobiphenyl-2-carboxylic acid would depend on its specific targets. Carboxylic acids in general play crucial roles in various metabolic processes, including the citric acid cycle . In this cycle, the energy released is used to drive the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) plus hydrogen phosphate ion .
Result of Action
The result of the action of 4’-Bromobiphenyl-2-carboxylic acid would depend on its specific targets and the biochemical pathways it affects. If it participates in the citric acid cycle, for example, it could contribute to the production of ATP, a key molecule for energy transfer in cells .
Action Environment
The action, efficacy, and stability of 4’-Bromobiphenyl-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid, potentially influencing its reactivity . Additionally, the presence of other molecules, such as enzymes or cofactors, can also impact its action.
Safety and Hazards
4’-Bromobiphenyl-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
4’-Bromobiphenyl-2-carboxylic acid plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to activate the aryl hydrocarbon receptor (AhR), leading to the upregulation of various genes involved in biochemical and endocrine pathways . This activation disrupts normal cellular functions, including cell cycle regulation, morphogenesis, and oxidative stress responses. The compound’s interaction with AhR highlights its potential impact on biochemical pathways and cellular health.
Cellular Effects
The effects of 4’-Bromobiphenyl-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can result in weight loss, skin disorders, and impacts on the nervous and immune systems . Additionally, it affects vital organs such as the liver, kidneys, and thyroid gland, indicating its broad impact on cellular health and function.
Molecular Mechanism
At the molecular level, 4’-Bromobiphenyl-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s activation of the aryl hydrocarbon receptor (AhR) leads to changes in gene expression and enzyme activity . This activation triggers a cascade of biochemical events that disrupt normal cellular functions, including enzyme inhibition or activation and alterations in gene expression patterns. The molecular mechanism of action underscores the compound’s potential to influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Bromobiphenyl-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that the compound can persist in the environment and within biological systems, leading to prolonged effects on cellular processes . The temporal dynamics of its effects highlight the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 4’-Bromobiphenyl-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. For example, high doses of the compound have been associated with weight loss, skin disorders, and impacts on vital organs . Understanding the dosage effects is crucial for assessing the compound’s safety and potential therapeutic applications.
Metabolic Pathways
4’-Bromobiphenyl-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s activation of the aryl hydrocarbon receptor (AhR) plays a significant role in its metabolic effects, leading to changes in the expression of genes involved in metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence overall metabolic health.
Transport and Distribution
The transport and distribution of 4’-Bromobiphenyl-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
4’-Bromobiphenyl-2-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and its impact on cellular processes.
Properties
IUPAC Name |
2-(4-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCVMUBIEDDKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545427 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-65-5 | |
| Record name | 4′-Bromo[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37174-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





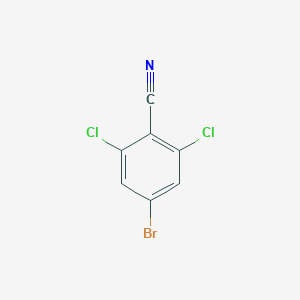
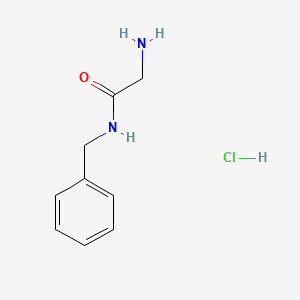
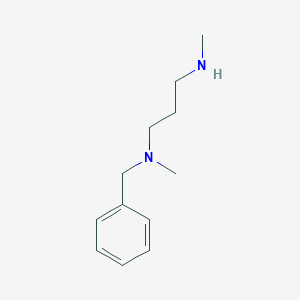


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
